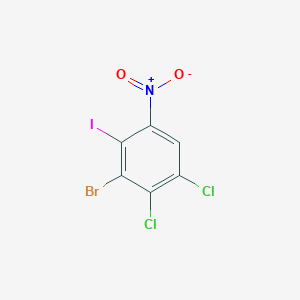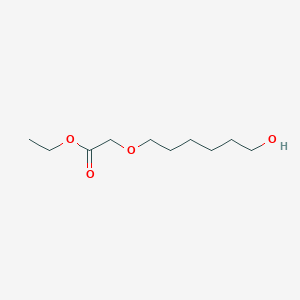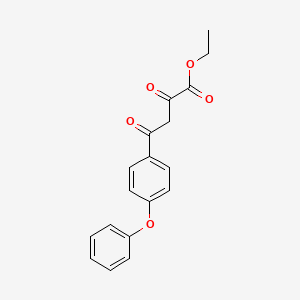
3-Bromo-4,5-dichloro-2-iodonitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,5-dichloro-2-iodonitrobenzene is a halogenated aromatic compound with the molecular formula C6HBrCl2INO2 It is a derivative of benzene, substituted with bromine, chlorine, iodine, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dichloro-2-iodonitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Sequential introduction of bromine, chlorine, and iodine atoms.
For instance, the nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The halogenation steps may involve the use of bromine, chlorine, and iodine in the presence of suitable catalysts or under specific reaction conditions to ensure selective substitution .
Industrial Production Methods
Industrial production of such compounds often employs continuous flow processes to enhance yield and safety. Techniques like tubular diazotization reactions can be used to prepare diazonium salts, which are then subjected to halogenation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4,5-dichloro-2-iodonitrobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Further substitution reactions can occur, influenced by the existing substituents.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the halogen substituents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative .
Applications De Recherche Scientifique
3-Bromo-4,5-dichloro-2-iodonitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-4,5-dichloro-2-iodonitrobenzene involves its interaction with molecular targets through its substituents. The nitro group, for instance, can participate in redox reactions, while the halogens can influence the compound’s reactivity and binding properties. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4,5-dichloro-2-hydroxybenzophenone
- 3-Bromo-4-iodobenzonitrile
- 3,5-Dichloro-4-fluorobromobenzene
Uniqueness
3-Bromo-4,5-dichloro-2-iodonitrobenzene is unique due to its specific combination of bromine, chlorine, iodine, and nitro substituents. This combination can lead to distinct chemical properties and reactivity patterns compared to other halogenated benzene derivatives .
Propriétés
Numéro CAS |
1707710-37-9 |
|---|---|
Formule moléculaire |
C6HBrCl2INO2 |
Poids moléculaire |
396.79 g/mol |
Nom IUPAC |
3-bromo-1,2-dichloro-4-iodo-5-nitrobenzene |
InChI |
InChI=1S/C6HBrCl2INO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H |
Clé InChI |
ZZODWVDFQWPQSC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Br)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)



![2-Bromo-7-chlorofuro[2,3-c]pyridine](/img/structure/B13905842.png)
![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)




